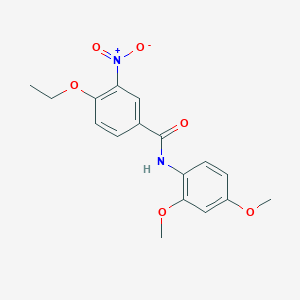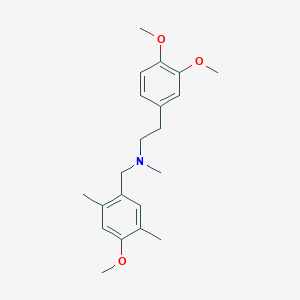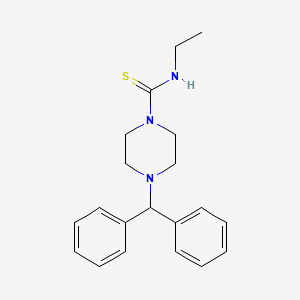![molecular formula C16H17BrN4O2 B5765570 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)
2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is a pyrimidine derivative that possesses a piperazine ring and a bromophenyl group, making it a unique and promising molecule for research.
Wirkmechanismus
The mechanism of action of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine is complex and involves the modulation of various neurotransmitter receptors in the brain. It has been shown to act as an antagonist at dopamine D2 and serotonin 5-HT1A receptors, which are both implicated in the regulation of mood and behavior. Additionally, this compound has been shown to have affinity for adrenergic and histamine receptors, further highlighting its potential as a multi-targeted therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate neurotransmitter receptor activity. In vivo studies have shown that this compound can reduce anxiety-like behavior in rodents, suggesting its potential as an anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments include its high yield and purity, as well as its unique chemical structure that makes it a promising molecule for drug discovery. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine. These include further studies on its potential as an antipsychotic and anxiolytic agent, as well as its potential as a cancer therapeutic. Additionally, research could focus on optimizing the synthesis method for this compound, as well as investigating its potential side effects and toxicity. Overall, the unique chemical structure and promising properties of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine make it a promising molecule for future research in various fields.
Synthesemethoden
The synthesis of 2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 2-bromoacetyl bromide with piperazine in the presence of a base, followed by the condensation of the resulting intermediate with 4-(2-aminoethoxy)benzoic acid. This method has been optimized for high yield and purity, making it a reliable and efficient way of producing this compound.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has shown promising results as a potential antipsychotic and anxiolytic agent, with its mechanism of action being attributed to its ability to modulate neurotransmitter receptors in the brain. Additionally, this compound has been investigated for its potential use as a cancer therapeutic, with studies showing its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVRUPZSHIQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)
![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)
![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)

![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)

